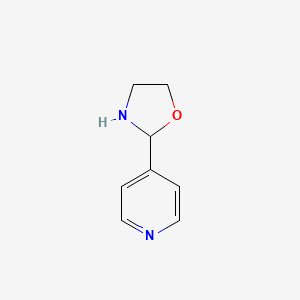![molecular formula C13H15ClN2O B13662266 4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile](/img/structure/B13662266.png)
4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile is an organic compound that features a unique combination of functional groups, including an aminocyclohexyl group, a chlorobenzonitrile moiety, and an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of trans-4-aminocyclohexanol and 2-chlorobenzonitrile.
Ether Formation: The trans-4-aminocyclohexanol is reacted with 2-chlorobenzonitrile under basic conditions to form the ether linkage. Common bases used include sodium hydride (NaH) or potassium carbonate (K2CO3).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and high yield.
化学反应分析
Types of Reactions
4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The aminocyclohexyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites.
作用机制
The mechanism of action of 4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile involves its interaction with specific molecular targets. The aminocyclohexyl group can interact with biological receptors or enzymes, potentially modulating their activity. The nitrile group may also play a role in binding interactions, contributing to the compound’s overall biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
相似化合物的比较
Similar Compounds
trans-4-Aminocyclohexanol: Shares the aminocyclohexyl group but lacks the chlorobenzonitrile moiety.
2-Chlorobenzonitrile: Contains the chlorobenzonitrile group but lacks the aminocyclohexyl group.
4-[(trans-4-Aminocyclohexyl)oxy]nicotinonitrile: Similar structure with a nicotinonitrile group instead of chlorobenzonitrile.
Uniqueness
4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.
属性
分子式 |
C13H15ClN2O |
|---|---|
分子量 |
250.72 g/mol |
IUPAC 名称 |
4-(4-aminocyclohexyl)oxy-2-chlorobenzonitrile |
InChI |
InChI=1S/C13H15ClN2O/c14-13-7-12(4-1-9(13)8-15)17-11-5-2-10(16)3-6-11/h1,4,7,10-11H,2-3,5-6,16H2 |
InChI 键 |
IYVUHDZRMWKMBO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1N)OC2=CC(=C(C=C2)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13662192.png)
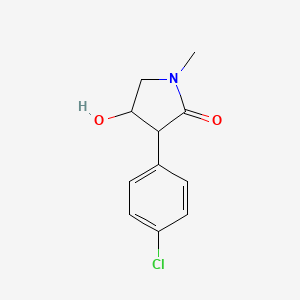
![2,7-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13662201.png)
![1-Methyl-5-[4-(methylsulfonyl)phenoxy]-1H-indole](/img/structure/B13662208.png)

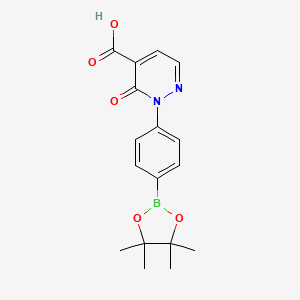

![1-Benzyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13662246.png)
![[(8-Bromo-2-fluoro-6-methoxy-1-naphthyl)ethynyl]triisopropylsilane](/img/structure/B13662247.png)

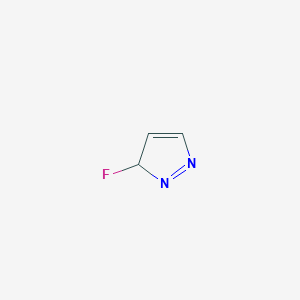
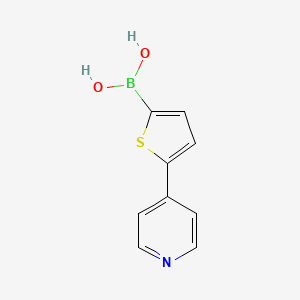
![4-Bromo-6-fluoro-5-[(triisopropylsilyl)ethynyl]naphthalen-2-ol](/img/structure/B13662274.png)
